
Quelamycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quelamycin is a triferric derivative of doxorubicin, a well-known antitumor antibiotic. This compound is synthesized by chelating doxorubicin with three ferric ions at neutral pH. This compound has shown considerable antitumor activity while exhibiting lower general, hematologic, and cardiac toxicity compared to its parent compound, doxorubicin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quelamycin is synthesized by chelating doxorubicin with three ferric ions. The process involves dissolving doxorubicin in a solution and adding ferric ions at neutral pH. The chelation occurs at three bidentate ligands of the doxorubicin molecule, forming a stable triferric complex .
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves precise control of pH and temperature to ensure the efficient chelation of ferric ions with doxorubicin. The final product is purified through various chromatographic techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Quelamycin primarily undergoes chelation reactions due to the presence of ferric ions. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Chelation: Ferric ions at neutral pH.
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed: Oxidation and reduction reactions can lead to various oxidized or reduced derivatives of this compound .
Applications De Recherche Scientifique
Quelamycin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study chelation reactions and the stability of metal complexes.
Biology:
- Investigated for its effects on cellular processes, particularly those involving iron metabolism and transport.
Medicine:
- Demonstrated significant antitumor activity in experimental studies and clinical trials. It is being explored as a potential treatment for various types of cancer due to its lower toxicity compared to doxorubicin .
Industry:
- Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Quelamycin exerts its effects by interfering with the DNA synthesis of cancer cells. The triferric complex enhances the binding of the compound to DNA, leading to the inhibition of topoisomerase II, an enzyme crucial for DNA replication. This results in the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Quelamycin is unique due to its triferric chelation, which distinguishes it from other derivatives of doxorubicin. Similar compounds include:
Doxorubicin: The parent compound, known for its potent antitumor activity but higher toxicity.
Epirubicin: Another derivative of doxorubicin with a different stereochemistry, leading to altered pharmacokinetics and toxicity profiles.
Daunorubicin: A closely related compound with similar antitumor activity but different clinical applications.
This compound stands out due to its lower cardiotoxicity and enhanced therapeutic index compared to these similar compounds .
Propriétés
Numéro CAS |
64719-39-7 |
|---|---|
Formule moléculaire |
C27H29FeNO11+3 |
Poids moléculaire |
599.4 g/mol |
Nom IUPAC |
(7S,9R)-7-[(2S,4R,5R,6R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;iron(3+) |
InChI |
InChI=1S/C27H29NO11.Fe/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;+3/t10-,13-,15+,17-,22+,27-;/m1./s1 |
Clé InChI |
AESVUZLWRXEGEX-DKCAWCKPSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |
SMILES canonique |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


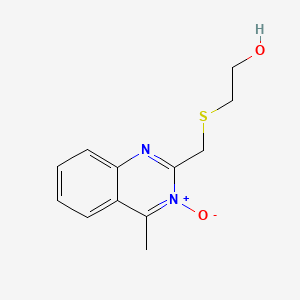
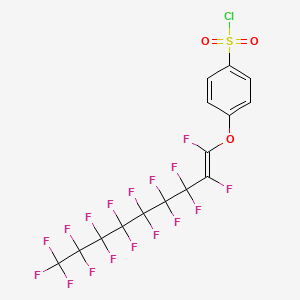
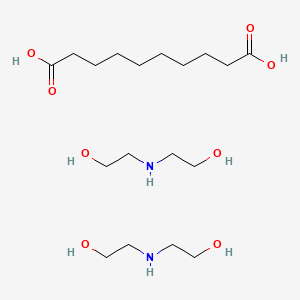
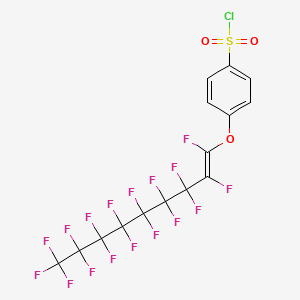
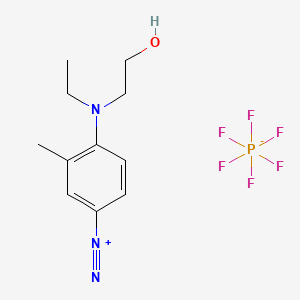
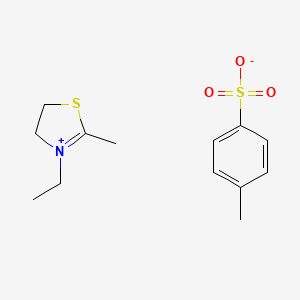

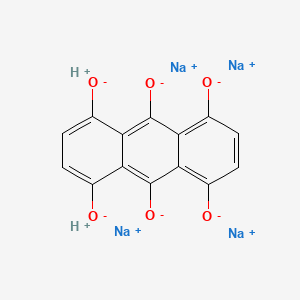

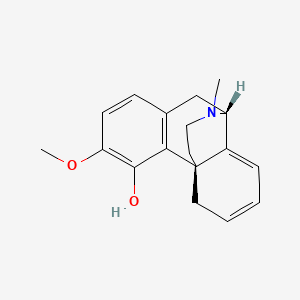
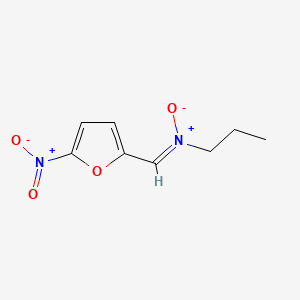
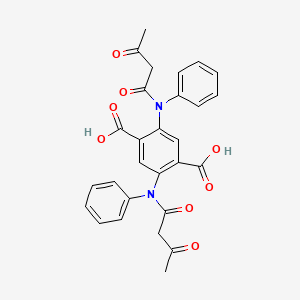
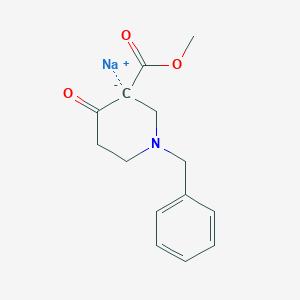
![2-Ethyl-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12678278.png)
